molecular formula C20H18F3N3O3S2 B2467657 2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 920173-77-9

2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2467657
CAS RN: 920173-77-9
M. Wt: 469.5
InChI Key: UOSKRXUQHPOIQW-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O3S2 and its molecular weight is 469.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Enzyme Inhibitory Activities

Research on similar compounds, such as triazole analogues, has been conducted to evaluate their enzyme inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies often involve molecular docking to understand the binding interactions between the compound and the enzyme, which can inform drug design and discovery processes (Virk et al., 2018).

Anticancer Activity

Some compounds structurally related to the query chemical have been synthesized and tested for their anticancer activities. For example, thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation, offering insights into designing new anticancer agents (Evren et al., 2019).

Antimicrobial Screening

Thiazolidin-4-one derivatives incorporating a thiazole ring have been synthesized and screened for antimicrobial activity, demonstrating the potential of such compounds in developing new antimicrobial agents. This includes testing against various bacteria and fungi to assess their therapeutic potential in treating microbial diseases (Desai et al., 2013).

Synthesis of Heterocycles

Compounds with functionalities similar to the query chemical have been used in the efficient synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for creating drugs with various therapeutic effects. This research often focuses on developing new synthetic routes or improving existing ones to obtain compounds with desired biological activities (Mahata et al., 2003).

PI3K Inhibitors for Anticancer Effects

Modifications of similar compounds by replacing functional groups have been explored to enhance anticancer effects and reduce toxicity. These studies contribute to the development of potent PI3K inhibitors, which are significant in cancer treatment due to their role in cell growth and survival pathways (Wang et al., 2015).

properties

IUPAC Name

2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S2/c1-12-10-30-19(24-12)31-11-15-7-16(27)17(29-2)8-26(15)9-18(28)25-14-5-3-13(4-6-14)20(21,22)23/h3-8,10H,9,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSKRXUQHPOIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.